5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid
Description
5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted at the 5-position with a 4-(2-methylpropyl)phenyl group and a carboxylic acid moiety at the 3-position. The 2-methylpropyl (isobutyl) substituent confers lipophilicity, while the oxazole ring contributes to electronic properties that influence binding interactions in biological systems .
Properties
IUPAC Name |
5-[4-(2-methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9(2)7-10-3-5-11(6-4-10)13-8-12(14(16)17)15-18-13/h3-6,8-9H,7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZBFWPGCYUJGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of α-Acylamido Ketone Intermediate
The precursor is synthesized by reacting 4-(2-methylpropyl)benzaldehyde with ethyl acetoacetate under Claisen condensation conditions to yield ethyl 3-(4-(2-methylpropyl)phenyl)-2-oxopropanoate. Subsequent treatment with hydroxylamine hydrochloride forms the corresponding α-keto oxime, which is acylated with acetic anhydride to generate the α-acylamido ketone.
Cyclodehydration to Oxazole
Cyclodehydration using polyphosphoric acid (PPA) or concentrated sulfuric acid at 80–100°C for 4–6 hours yields the oxazole ring. The reaction proceeds via intramolecular nucleophilic attack of the acyl oxygen on the carbonyl carbon, followed by dehydration. The ethyl ester at position 3 is retained for subsequent hydrolysis.
Key Conditions
-
Reagent: PPA or H<sub>2</sub>SO<sub>4</sub>
-
Temperature: 80–100°C
Suzuki-Miyaura Coupling for Aryl Group Introduction
Modern approaches leverage cross-coupling reactions to introduce aromatic substituents post-oxazole formation. This method, adapted from Beilstein Journal of Organic Chemistry, involves a one-pot oxazole synthesis followed by Suzuki-Miyaura coupling.
One-Pot Oxazole Synthesis
A carboxylic acid (e.g., 3-carboxypropionic acid) and an amino acid (e.g., glycine) are condensed using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in methanol/water. This forms a 5-(triazinyloxy)oxazole intermediate, which serves as a coupling-ready scaffold.
Nickel-Catalyzed Suzuki-Miyaura Coupling
The intermediate reacts with 4-(2-methylpropyl)phenylboronic acid under Ni(cod)<sub>2</sub>/dppf catalysis in tetrahydrofuran (THF) at 60°C for 12 hours. This step introduces the 4-(2-methylpropyl)phenyl group at position 5.
Optimization Insights
-
Catalyst: Ni(cod)<sub>2</sub>/dppf (5 mol%)
-
Solvent: THF
Hydrolysis of Ethyl Ester to Carboxylic Acid
The final step in most routes involves hydrolyzing the ethyl ester at position 3 to the carboxylic acid. This is exemplified in a patent describing analogous thiazole carboxylate hydrolysis.
Hydrolysis Conditions
The ethyl ester intermediate is treated with lithium hydroxide monohydrate in a 2:3:1 THF/MeOH/H<sub>2</sub>O mixture at room temperature for 4 hours. Acidification with HCl precipitates the crude product, which is recrystallized from 75% ethanol.
Critical Parameters
Comparative Analysis of Synthetic Routes
| Method | Key Step | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Robinson-Gabriel | Cyclodehydration | High regioselectivity | Harsh acidic conditions | 60–70% |
| Suzuki-Miyaura | Cross-coupling | Modular aryl group introduction | Requires boronic acid synthesis | 75–85% |
| Ester Hydrolysis | Saponification | Mild conditions, high efficiency | Dependent on ester precursor purity | 70–80% |
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylate salts.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Carboxylate salts and other oxidized derivatives.
Reduction: Amines and reduced oxazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring and carboxylic acid group can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural analogs vary in substituents, heterocyclic cores, and functional groups, leading to distinct physicochemical and biological properties. Key comparisons include:
Table 1: Structural Features of Comparable Compounds
Key Observations :
- Heterocyclic Core : Isoxazole derivatives (e.g., Luminespib) often exhibit biological activity due to their planar aromatic structure, while oxadiazole analogs (e.g., CAY10734) may enhance metabolic stability .
- Substituent Effects : The 2-methylpropyl group in the target compound increases lipophilicity compared to furan () or morpholine-containing analogs (). Fluorine in the oxadiazole derivative () improves bioavailability and target affinity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Research Findings and Case Studies
- Luminespib : Demonstrated efficacy in reducing pancreatic cancer growth and angiogenesis in preclinical models, attributed to its binding to Hsp90’s ATPase domain .
- CAY10734 : Used in biochemical assays due to its high purity and stability, though its specific targets remain uncharacterized .
- Oxadiazole Derivatives : Fluorinated analogs () show enhanced target engagement in crystallography studies, suggesting utility in drug design .
Biological Activity
5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid is a compound featuring an oxazole ring structure, which is known for its diverse biological activities. The compound's molecular formula is C14H15NO3, and it has garnered interest for its potential therapeutic applications, particularly in the fields of anti-inflammatory and antimicrobial research.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Formula : C14H15NO3
- Molecular Weight : 245.27 g/mol
- Functional Groups : Carboxylic acid at the 3-position and a branched alkyl chain at the 5-position of the oxazole ring.
Biological Activities
Research indicates that compounds containing oxazole rings often exhibit significant biological activities, including:
- Antibacterial Activity : Studies have shown that this compound may possess antibacterial properties against various Gram-positive and Gram-negative bacteria. This activity is crucial for developing new antibiotics, especially in the context of increasing antibiotic resistance.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in inflammatory pathways, indicating potential use in treating inflammatory diseases.
- Anticancer Potential : Similar compounds have demonstrated antiproliferative effects against various cancer cell lines, suggesting that this compound could also exhibit anticancer properties.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid | C11H8N2O3 | Contains a different oxazole isomer |
| 4-(2-Methylpropyl)phenyl oxazole | C14H15NO | Lacks the carboxylic acid functionality |
| 5-(Phenyl)-1,3-thiazole-4-carboxylic acid | C10H7NO3S | Contains sulfur instead of nitrogen in the ring |
This table highlights the distinct functional groups and structural variations that may influence biological activity.
Antibacterial Activity
Research has focused on evaluating the antibacterial efficacy of this compound using the minimum inhibitory concentration (MIC) method against common pathogens such as Escherichia coli and Staphylococcus aureus.
In a study comparing various derivatives:
- The compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.
- The MIC values were comparable to standard antibiotics like gentamicin, indicating its potential as an effective antibacterial agent .
Anticancer Activity
In vitro studies have shown that derivatives similar to this compound exhibit cytotoxic effects on various cancer cell lines:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for 5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid, and how can reaction conditions mitigate by-product formation?
- Methodological Answer : The synthesis typically involves cyclization of precursor amides or esters under controlled conditions. For example, oxazole rings can be formed via [3+2] cycloaddition between nitriles and activated carbonyl intermediates. Key steps include protecting the carboxylic acid group during synthesis to prevent unwanted side reactions. Evidence from impurity profiles of related compounds (e.g., 4-(2-methylpropyl)phenyl derivatives) suggests that optimizing reaction temperature (e.g., 60–80°C) and using catalysts like palladium or copper can reduce by-products such as regioisomers or uncyclized intermediates . Post-synthesis purification via preparative HPLC or recrystallization is critical, as highlighted in pharmacopeial impurity standards .
Q. Which analytical techniques are most reliable for characterizing structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies regiochemistry of the oxazole ring and substitution patterns on the phenyl group. For instance, aromatic protons near the 2-methylpropyl group show distinct splitting patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., λ = 250–260 nm) resolves impurities like unreacted precursors or oxidation products, as demonstrated in pharmacopeial methods .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and detects trace by-products (e.g., lactams or dimerized species) .
Advanced Research Questions
Q. How does the oxazole ring and 4-(2-methylpropyl)phenyl group influence biological activity, particularly in enzyme inhibition?
- Methodological Answer : Structural analogs (e.g., Luminespib) indicate that the oxazole ring acts as a hydrogen-bond acceptor, critical for binding to ATP-binding pockets in heat shock proteins (HSP90). The 4-(2-methylpropyl)phenyl group enhances hydrophobic interactions with enzyme subdomains. To validate this, conduct molecular docking studies using crystal structures of HSP90 (PDB ID: 2VCI) and compare binding affinities of derivatives with modified substituents. Competitive inhibition assays (e.g., fluorescence polarization) can quantify IC₅₀ values, while site-directed mutagenesis identifies key residues involved in binding .
Q. How can conflicting solubility and stability data under physiological conditions be resolved?
- Methodological Answer : Discrepancies often arise from buffer composition (e.g., pH, ionic strength) or assay temperature. For solubility:
- Use dynamic light scattering (DLS) to monitor aggregation in PBS (pH 7.4) or simulated gastric fluid.
- Employ co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin encapsulation to enhance bioavailability, as seen in preclinical studies of similar oxazole derivatives .
- For stability:
- Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Acidic conditions may hydrolyze the oxazole ring, necessitating pH-controlled formulations .
Q. What strategies address challenges in synthesizing derivatives with modified 4-(2-methylpropyl)phenyl groups for structure-activity studies?
- Methodological Answer :
- Regioselective Functionalization : Use directed ortho-metalation (DoM) with lithium amides to introduce substituents at specific positions on the phenyl ring .
- Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl esters to prevent side reactions during alkylation or halogenation steps .
- Parallel Synthesis : Employ microwave-assisted reactions to rapidly generate libraries of analogs for high-throughput screening .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Methodological Answer : Variability may stem from differences in cell membrane permeability or metabolic activity. Standardize assays using:
- Isozyme-Specific Inhibitors : Co-treatment with cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolic stability .
- Transcriptomic Profiling : RNA-seq of treated vs. untreated cells identifies pathways (e.g., apoptosis, oxidative stress) affected by the compound, clarifying mechanism-driven cytotoxicity .
Tables for Key Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
